1,5-Dibromo-2,4-bis(bromomethyl)benzene

Overview

Description

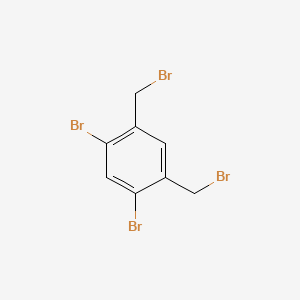

“1,5-Dibromo-2,4-bis(bromomethyl)benzene” is a chemical compound with the molecular formula C8H6Br4 . It is a derivative of benzene, where two hydrogen atoms are substituted by bromomethyl groups and two other hydrogen atoms are substituted by bromine atoms .

Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring with two bromomethyl groups and two bromine atoms . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 421.74900 . It has 12 heavy atoms and 6 aromatic heavy atoms . Its LogP (iLOGP) is 3.0, indicating its lipophilicity . Its water solubility is low, making it moderately soluble .Scientific Research Applications

Polymer Synthesis : Cianga and Yagcı (2002) utilized a derivative of this compound, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, in the atom transfer radical polymerization of styrene. This process led to the creation of a macromonomer with a central 2,5 dibromobenzene ring, which was further used in Suzuki coupling to synthesize polyphenylene with alternating polystyrene and hexyl side chains. These polymers exhibited high solubility in common organic solvents at room temperature and were characterized for their thermal behavior (Cianga & Yagcı, 2002).

Crystal Structure Analysis : Kuś et al. (2023) studied the structures of benzene and naphthalene derivatives, including 1,4-dibromo-2,5-bis(bromomethyl)benzene. They focused on the packing patterns in these compounds, which are dominated by Br...Br contacts and C-H...Br hydrogen bonds. This research provided insights into the crystal packing of compounds involving bromomethyl and dibromomethyl substituents (Kuś et al., 2023).

Organometallic Synthesis : Dahrouch et al. (2001) explored the synthesis of 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes using a bromomethylated benzene compound. They investigated the regiospecific cycloeliminations and the formation of 1,5-dihydro-s-indacenes. This research contributed to the understanding of ligand precursor synthesis and characterization in organometallic chemistry (Dahrouch et al., 2001).

Polymorphism Study : Näther et al. (2016) discovered and characterized two polymorphic modifications of 1,4-dibromo-2,5-bis(bromomethyl)benzene. They investigated the thermodynamic relationships and transformation behavior of these polymorphs, providing valuable insights into the physical chemistry of polymorphic substances (Näther et al., 2016).

Electrochemical Studies : Habibi, Pakravan, and Nematollahi (2014) studied the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone. This research highlighted a green electro-synthesis process, producing octahydropentacene-6,13-dione with high yield and selectivity, contributing to the field of green chemistry and electrochemistry (Habibi et al., 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

Brominated compounds are generally known for their ability to participate in electrophilic aromatic substitution reactions . They can form covalent bonds with biological molecules, potentially altering their function.

Action Environment

The action, efficacy, and stability of 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

1,5-Dibromo-2,4-bis(bromomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in halogenation reactions, where it can act as a halogen donor. It also interacts with enzymes involved in oxidative stress responses, potentially inhibiting or modifying their activity. The nature of these interactions often involves covalent bonding with active sites of enzymes, leading to changes in their catalytic properties .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to biomolecules, including proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes involved in DNA repair, leading to increased DNA damage and altered gene expression. The compound’s ability to form covalent bonds with biomolecules is central to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical activities. Additionally, long-term exposure to the compound can result in cumulative effects on cells, including persistent oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Toxicity studies have also highlighted the potential adverse effects of high doses of this compound, including organ damage and impaired physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with binding proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The subcellular distribution of this compound can also affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name |

1,5-dibromo-2,4-bis(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNPUSPGNRCVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1CBr)Br)Br)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)

![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)